molecular formula C12H17NO2S2 B2560934 N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-3-carboxamide CAS No. 2034262-99-0

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-3-carboxamide

Cat. No.: B2560934
CAS No.: 2034262-99-0
M. Wt: 271.39
InChI Key: OENNAOURSQVURA-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of the oxan-4-ylsulfanyl and carboxamide groups in this compound adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between thiophene-3-carboxylic acid and 2-(oxan-4-ylsulfanyl)ethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the thiophene ring.

    2-(oxan-4-ylsulfanyl)ethylamine: Lacks the thiophene ring but contains the oxan-4-ylsulfanyl and ethylamine groups.

    Thiophene-3-carboxylic acid: Contains the carboxylic acid group instead of the carboxamide group.

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-3-carboxamide is unique due to the combination of the thiophene ring, oxan-4-ylsulfanyl group, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S2/c14-12(10-3-7-16-9-10)13-4-8-17-11-1-5-15-6-2-11/h3,7,9,11H,1-2,4-6,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENNAOURSQVURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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